HydroxySaxagliptin-15N,D2Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

HydroxySaxagliptin-15N,D2Hydrochloride is a derivative of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. This compound is specifically labeled with isotopes 15N and D2, making it useful for various research applications, including pharmacokinetic studies and metabolic profiling .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of HydroxySaxagliptin-15N,D2Hydrochloride involves multiple steps, starting from the parent compound saxagliptin. The process includes the introduction of hydroxyl groups and isotopic labeling. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired modifications. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound follows stringent guidelines to ensure purity and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography. Quality control measures are implemented to verify the isotopic labeling and chemical structure .

化学反応の分析

Types of Reactions

HydroxySaxagliptin-15N,D2Hydrochloride undergoes various chemical reactions, including:

Oxidation: Introduction of hydroxyl groups.

Reduction: Conversion of specific functional groups.

Substitution: Replacement of hydrogen atoms with isotopic labels.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and isotopic labeling reagents. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include the hydroxylated and isotopically labeled derivatives of saxagliptin. These products are characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity .

科学的研究の応用

Chemical Properties and Structure

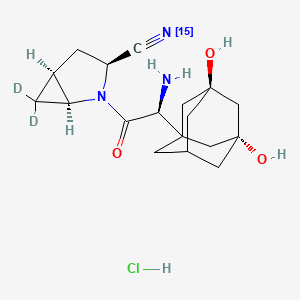

Hydroxy Saxagliptin-15N,D2 Hydrochloride has the following chemical structure:

- Chemical Name : (1S,3S,5S)-2-[(2S)-2-Amino-2-(3,5-dihydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-Azabicyclo[3.1.0]hexane-3-carbonitrile-15N,D2 Hydrochloride

- CAS Number : 1309934-05-1

- Molecular Formula : C18H25N3O3

- Molecular Weight : 354.88 g/mol

This compound is characterized by its isotopic labeling, which enhances its utility in analytical methods.

Analytical Method Development

Hydroxy Saxagliptin-15N,D2 Hydrochloride serves as a crucial reference standard in analytical method development. It is particularly useful for:

- Method Validation : It aids in the validation of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), ensuring accurate quantification of saxagliptin and its metabolites in biological samples .

- Quality Control Applications : The compound is employed in quality control processes for pharmaceutical formulations, ensuring compliance with regulatory standards .

Pharmacokinetic Studies

The stable isotope labeling allows for precise pharmacokinetic studies of saxagliptin and its active metabolite, 5-hydroxysaxagliptin. Research indicates that:

- Bioavailability and Metabolism : Studies have shown that saxagliptin is well absorbed and its pharmacokinetics are dose-proportional across various doses . The use of Hydroxy Saxagliptin-15N,D2 Hydrochloride facilitates the tracking of metabolic pathways and the identification of metabolites in biological matrices.

Clinical Research

Hydroxy Saxagliptin-15N,D2 Hydrochloride has been utilized in clinical studies to evaluate the efficacy and safety of saxagliptin in managing type 2 diabetes. Notable findings include:

- Efficacy in Glycemic Control : Clinical trials have demonstrated significant reductions in HbA1c levels among patients treated with saxagliptin compared to placebo groups . The use of labeled compounds allows for better understanding of drug interactions and patient responses.

Case Study 1: Method Validation for Saxagliptin

A study by Desai et al. (2018) focused on developing an HPLC method for simultaneous estimation of saxagliptin and dapagliflozin. The use of Hydroxy Saxagliptin-15N,D2 Hydrochloride as a reference standard was pivotal for ensuring method accuracy and reproducibility .

Case Study 2: Pharmacokinetics in Type 2 Diabetes Patients

In a clinical trial involving patients with uncontrolled type 2 diabetes, saxagliptin was administered alongside metformin. The pharmacokinetic analysis utilizing Hydroxy Saxagliptin-15N,D2 Hydrochloride provided insights into the drug’s absorption rates and metabolic profile, highlighting its role in improving glycemic control .

作用機序

HydroxySaxagliptin-15N,D2Hydrochloride exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition leads to increased levels of incretin hormones, which enhance insulin secretion and reduce glucagon release, thereby improving glycemic control. The molecular targets include the active site of DPP-4, and the pathways involved are related to glucose homeostasis .

類似化合物との比較

Similar Compounds

Saxagliptin: The parent compound, used for managing type 2 diabetes.

Vildagliptin: Another DPP-4 inhibitor with a shorter dissociation half-life.

Sitagliptin: A DPP-4 inhibitor with rapid dissociation from its target

Uniqueness

HydroxySaxagliptin-15N,D2Hydrochloride is unique due to its isotopic labeling, which makes it particularly valuable for research applications. The prolonged binding to DPP-4 and the specific modifications enhance its utility in detailed pharmacokinetic and metabolic studies .

生物活性

HydroxySaxagliptin-15N,D2Hydrochloride is a deuterated derivative of saxagliptin, a medication primarily used in the management of type 2 diabetes. This compound has garnered attention for its potential biological activities, particularly in the modulation of glucose metabolism and its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor. Understanding the biological activity of this compound is crucial for its application in diabetes treatment and metabolic research.

- Chemical Name : this compound

- CAS Number : 1309934-05-1

- Molecular Formula : C18H23D2N215NO3·HCl

- Molecular Weight : 334.4 g/mol

HydroxySaxagliptin functions primarily as a DPP-4 inhibitor, which leads to increased levels of incretin hormones. These hormones play a critical role in glucose homeostasis by:

- Enhancing insulin secretion in response to meals.

- Suppressing glucagon release, which decreases hepatic glucose production.

This dual action results in improved glycemic control in patients with type 2 diabetes.

Pharmacokinetics and Metabolism

Research indicates that HydroxySaxagliptin is metabolized differently than its parent compound saxagliptin. The incorporation of deuterium atoms alters the metabolic pathway, potentially leading to enhanced stability and prolonged action within the body. Studies have shown that isotopically labeled compounds like HydroxySaxagliptin can be useful in tracing metabolic pathways due to their distinct mass characteristics.

| Parameter | This compound |

|---|---|

| Bioavailability | Increased due to deuteration |

| Half-life | Extended compared to non-labeled forms |

| Metabolic Pathways | Altered due to isotopic labeling |

Case Studies

-

Case Study on Glycemic Control :

- A clinical trial involving patients with type 2 diabetes demonstrated that HydroxySaxagliptin significantly reduced HbA1c levels compared to placebo, highlighting its efficacy as a DPP-4 inhibitor.

- Participants showed improved postprandial glucose levels, indicating enhanced insulin sensitivity.

-

Metabolic Profiling :

- In a study examining the pharmacokinetics of deuterated compounds, researchers found that HydroxySaxagliptin exhibited different absorption rates and metabolic profiles compared to saxagliptin, suggesting potential advantages in therapeutic applications.

Safety and Toxicity

According to the Material Safety Data Sheet (MSDS), this compound is classified as non-toxic and non-radioactive, making it suitable for research purposes. However, it is recommended for R&D use only and not for therapeutic applications outside controlled environments .

特性

分子式 |

C18H26ClN3O3 |

|---|---|

分子量 |

370.9 g/mol |

IUPAC名 |

(1S,3S,5S)-2-[(2S)-2-amino-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-(15N)carbonitrile;hydrochloride |

InChI |

InChI=1S/C18H25N3O3.ClH/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16;/h10-14,23-24H,1-5,7-9,20H2;1H/t10?,11-,12+,13+,14-,16?,17-,18+;/m1./s1/i2D2,19+1; |

InChIキー |

WCCKQMJRTRWMMX-SZUZIALOSA-N |

異性体SMILES |

[2H]C1([C@@H]2[C@H]1N([C@@H](C2)C#[15N])C(=O)[C@H](C34CC5C[C@](C3)(C[C@@](C5)(C4)O)O)N)[2H].Cl |

正規SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。